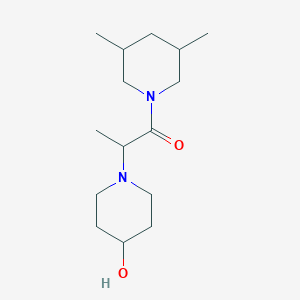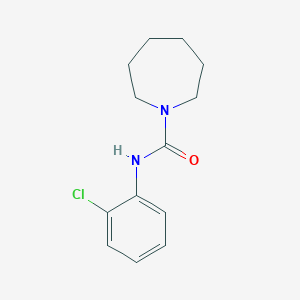![molecular formula C14H19NO3 B7506408 1-[4-(4-Hydroxyphenyl)piperidin-1-yl]-2-methoxyethanone](/img/structure/B7506408.png)
1-[4-(4-Hydroxyphenyl)piperidin-1-yl]-2-methoxyethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(4-Hydroxyphenyl)piperidin-1-yl]-2-methoxyethanone, also known as HPEM, is a synthetic compound that has been widely studied for its potential use in medicinal chemistry. HPEM belongs to the class of piperidine derivatives and has been found to exhibit a range of biological activities, including analgesic, anti-inflammatory, and antidepressant effects.
作用機序
The exact mechanism of action of 1-[4-(4-Hydroxyphenyl)piperidin-1-yl]-2-methoxyethanone is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine. 1-[4-(4-Hydroxyphenyl)piperidin-1-yl]-2-methoxyethanone has also been found to interact with opioid receptors, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
1-[4-(4-Hydroxyphenyl)piperidin-1-yl]-2-methoxyethanone has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 1-[4-(4-Hydroxyphenyl)piperidin-1-yl]-2-methoxyethanone has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
実験室実験の利点と制限
One of the advantages of using 1-[4-(4-Hydroxyphenyl)piperidin-1-yl]-2-methoxyethanone in lab experiments is its well-established synthesis method. 1-[4-(4-Hydroxyphenyl)piperidin-1-yl]-2-methoxyethanone is also relatively stable and can be stored for extended periods of time. However, one limitation of using 1-[4-(4-Hydroxyphenyl)piperidin-1-yl]-2-methoxyethanone is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several potential future directions for research on 1-[4-(4-Hydroxyphenyl)piperidin-1-yl]-2-methoxyethanone. One area of interest is its potential use as a treatment for neuropathic pain. 1-[4-(4-Hydroxyphenyl)piperidin-1-yl]-2-methoxyethanone has been shown to have analgesic effects in animal models of neuropathic pain, and further research is needed to determine its efficacy in humans. Another potential direction for research is the development of new derivatives of 1-[4-(4-Hydroxyphenyl)piperidin-1-yl]-2-methoxyethanone with improved solubility and bioavailability. Finally, the potential use of 1-[4-(4-Hydroxyphenyl)piperidin-1-yl]-2-methoxyethanone in the treatment of psychiatric disorders, such as depression and anxiety, warrants further investigation.
合成法
The synthesis of 1-[4-(4-Hydroxyphenyl)piperidin-1-yl]-2-methoxyethanone involves the reaction of 4-hydroxyphenylpiperidin-1-ylmethanone with methoxyacetic acid in the presence of a catalyst. The reaction yields 1-[4-(4-Hydroxyphenyl)piperidin-1-yl]-2-methoxyethanone as a white crystalline powder, which can be purified by recrystallization.
科学的研究の応用
1-[4-(4-Hydroxyphenyl)piperidin-1-yl]-2-methoxyethanone has been extensively studied for its potential use in medicinal chemistry. It has been found to exhibit analgesic effects in animal models of pain, and has also been shown to have anti-inflammatory and antidepressant effects. 1-[4-(4-Hydroxyphenyl)piperidin-1-yl]-2-methoxyethanone has been investigated as a potential treatment for a range of conditions, including chronic pain, depression, and anxiety.
特性
IUPAC Name |
1-[4-(4-hydroxyphenyl)piperidin-1-yl]-2-methoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-18-10-14(17)15-8-6-12(7-9-15)11-2-4-13(16)5-3-11/h2-5,12,16H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYMEMGYWDFGTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(CC1)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Fluorophenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7506334.png)
![1-methyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]pyrrole-2-carboxamide](/img/structure/B7506348.png)
![(2-Fluorophenyl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7506350.png)
![Methyl 6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B7506355.png)
![2-cyclohexyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7506361.png)


![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-methylpropan-1-one](/img/structure/B7506381.png)
![[3-(Methylsulfanylmethyl)phenyl]-piperidin-1-ylmethanone](/img/structure/B7506385.png)
![1-[(5-Chlorothiophen-2-yl)methyl]-1,3,3-trimethylurea](/img/structure/B7506389.png)


